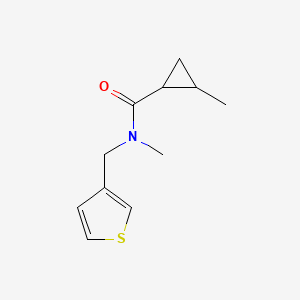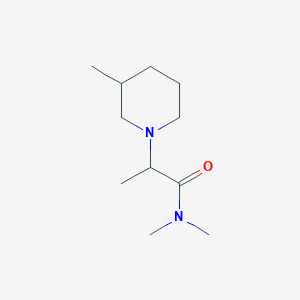![molecular formula C14H15NO2 B7516066 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one](/img/structure/B7516066.png)
1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMMP is a pyridone derivative that has been synthesized through different methods and has shown promising results in scientific research.
Mécanisme D'action
1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one exerts its biological activities through different mechanisms of action. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of protein kinase C. 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one has shown potential as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one has also been reported to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Furthermore, 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one has been reported to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one has several advantages for laboratory experiments, including its high purity and stability. It can be easily synthesized through different methods and is readily available for research purposes. However, one limitation of 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one is its low solubility in water, which can affect its bioavailability and limit its use in some experiments.
Orientations Futures
There are several future directions for the research on 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one. One potential direction is the development of 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one analogs with improved pharmacological properties. Another direction is the investigation of the potential of 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. Furthermore, the elucidation of the molecular mechanisms underlying the biological activities of 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one can provide insight into the development of novel therapeutic strategies.
Méthodes De Synthèse
1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one can be synthesized through various methods, including the reaction of 2-chloronicotinic acid with 2-methoxy-5-methylbenzyl alcohol in the presence of a base. Another method involves the reaction of 2-chloronicotinic acid with 2-methoxy-5-methylbenzylamine in the presence of a reducing agent. These methods have been reported to yield 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one in good yields and high purity.
Applications De Recherche Scientifique
1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one has been extensively studied in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit potential antitumor, anti-inflammatory, and antioxidant activities. 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one has also shown potential as an inhibitor of protein kinase C, which is a target for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
1-[(2-methoxy-5-methylphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-11-6-7-13(17-2)12(9-11)10-15-8-4-3-5-14(15)16/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFVLBQSADRCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7516032.png)

![2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B7516041.png)
![cyclopropyl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7516046.png)
![2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516048.png)

![5-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516052.png)
![2-[(4-Methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516057.png)
![1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone](/img/structure/B7516062.png)
